3-Iodo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde

Cross-coupling Oxidative addition Bond dissociation energy

3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (synonym: 3-iodo-7-azaindole-4-carbaldehyde) is a halogenated heterocyclic building block featuring a fused pyrrole-pyridine (7-azaindole) core with an aldehyde at C-4 and an iodine atom at C-3. It is a versatile intermediate for synthesizing kinase inhibitor candidates and PROTAC molecules.

Molecular Formula C8H5IN2O
Molecular Weight 272.04 g/mol
CAS No. 1159982-19-0
Cat. No. B1501384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde
CAS1159982-19-0
Molecular FormulaC8H5IN2O
Molecular Weight272.04 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1C=O)C(=CN2)I
InChIInChI=1S/C8H5IN2O/c9-6-3-11-8-7(6)5(4-12)1-2-10-8/h1-4H,(H,10,11)
InChIKeyRHEXEMPHLJQWRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde (CAS 1159982-19-0): Core Scaffold Identity and Procurement Context


3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (synonym: 3-iodo-7-azaindole-4-carbaldehyde) is a halogenated heterocyclic building block featuring a fused pyrrole-pyridine (7-azaindole) core with an aldehyde at C-4 and an iodine atom at C-3. It is a versatile intermediate for synthesizing kinase inhibitor candidates and PROTAC molecules [1]. The compound has the molecular formula C₈H₅IN₂O and a molecular weight of 272.04 g/mol . It is typically supplied at 95% purity and used in research and development contexts .

Why 3-Iodo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde Cannot Be Replaced by Other 3-Halo or Non-Halogenated Analogs in Cross-Coupling-Driven Synthesis


In palladium-catalyzed cross-coupling reactions that are fundamental to constructing kinase inhibitor libraries, the identity of the halogen at C-3 dictates the rate and selectivity of oxidative addition—the first irreversible step in the catalytic cycle. The C–I bond (bond dissociation energy ≈ 240 kJ/mol) is significantly weaker than C–Br (≈ 276 kJ/mol) and C–Cl (≈ 328 kJ/mol), conferring intrinsically faster oxidative addition kinetics with Pd(0) catalysts [1]. Substituting the 3-iodo compound with its 3-bromo or 3-chloro analog can result in sharply reduced coupling yields or require harsher conditions (elevated temperatures, higher catalyst loadings) [2]. The non-halogenated parent, 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, lacks the C-3 handle entirely, precluding its use in Pd-mediated coupling strategies. The evidence below quantifies these differences.

Comparative Evidence Table for 3-Iodo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde vs. Closest Analogs


C–I vs. C–Br vs. C–Cl Bond Dissociation Energy: Intrinsic Reactivity Advantage in Pd(0) Oxidative Addition

The carbon–iodine bond in the target compound has a bond dissociation energy (BDE) of approximately 240 kJ/mol, compared to ~276 kJ/mol for C–Br and ~328 kJ/mol for C–Cl [1]. The general oxidative addition reactivity order for Pd(0) is established as C–I > C–OTf ≈ C–Br > C–Cl [2]. The weaker C–I bond translates to a lower kinetic barrier for oxidative addition, the rate-determining step in many Suzuki-Miyaura and Sonogashira couplings. This intrinsic reactivity advantage means that the 3-iodo compound can undergo efficient coupling under milder conditions (lower temperature, shorter reaction time, reduced catalyst loading) than its 3-bromo or 3-chloro counterparts.

Cross-coupling Oxidative addition Bond dissociation energy

Chemoselective Sequential Suzuki-Miyaura Arylation at C-3 Iodo Position vs. Competing C-5/C-6 Halogens

Cardoza et al. (2019) demonstrated that in 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, the C-3 iodine atom undergoes Suzuki-Miyaura cross-coupling with complete chemoselectivity over the C-5 bromine and C-6 chlorine [1]. This enables a three-step sequential arylation strategy (C-3 → C-5 → C-6 via Suzuki-Miyaura, then C-2 via direct C–H arylation) to produce tetra-aryl 7-azaindoles in 48–95% overall yields. The iodine at C-3 is the most reactive site for the first oxidative addition, allowing modular installation of four distinct aryl groups. Attempting this sequence with a 3-bromo or 3-chloro analog would compromise the chemoselectivity between C-3 and C-5 halogens, leading to mixtures of regioisomers.

Chemoselective arylation Suzuki-Miyaura coupling 7-Azaindole

Synthesis Pathway Efficiency: One-Step Iodocyclization vs. Two-Step Cu-Mediated Bromo/Chloro-Cyclization

Philips et al. (2019) reported that 3-iodo-7-azaindoles are accessible via a direct electrophilic cyclization of 3-alkynyl-N,N-dimethylpyridine-2-amines using molecular iodine under ambient conditions, providing high yields in a single atom-economical step . In contrast, the corresponding 3-bromo- and 3-chloro-7-azaindoles require a separate copper-mediated cyclization employing sodium bromide or sodium chloride as halogen sources, adding an extra synthetic step, reagent, and purification burden . This difference in synthetic accessibility means that the 3-iodo scaffold is not only more reactive in downstream cross-couplings but also more readily prepared.

Electrophilic cyclization 3-Halo-7-azaindole synthesis Atom economy

Gold(I) NHC Complex of 3-Iodo-7-azaindole: Antiproliferative Potency (IC₅₀ 4–9 µM) and NF-κB Inhibitory Activity Comparable to Auranofin

Trávníček et al. (2024) evaluated gold(I) N-heterocyclic carbene complexes containing four different 7-azaindole ligands: 5-fluoro-7-azaindole (1), 5-bromo-7-azaindole (2), 3-chloro-7-azaindole (3), and 3-iodo-7-azaindole (4) [1]. The 3-iodo-7-azaindole complex (4) exhibited IC₅₀ values in the range of 4–9 µM against the A2780 human ovarian cancer cell line, with a selectivity index (SI) > 2.5 over normal MRC-5 fibroblasts [1]. Importantly, complex 4 demonstrated NF-κB inhibitory activity comparable to the clinically established anti-inflammatory drug auranofin, a property not observed to the same degree with the 3-chloro or 5-bromo analogs [1]. The 3-iodo derivative also showed the ability to interact with L-cysteine and reduced glutathione at physiologically relevant concentrations, suggesting a distinct intracellular ligand-exchange profile [1].

Anticancer gold complexes Ovarian cancer Anti-inflammatory

Physicochemical Differentiation: Molecular Weight, Lipophilicity (XLogP), and Aldehyde Reactivity Profile

The 3-iodo substituent imparts significantly higher molecular weight (272.04 g/mol) and lipophilicity compared to the 3-bromo (225.04 g/mol), 3-chloro (180.59 g/mol), and non-halogenated parent (146.15 g/mol) [1]. The aldehyde at C-4 provides a reactive handle for condensation reactions (e.g., reductive amination, Knoevenagel condensation) that is preserved across all analogs. However, the combined presence of the C-3 iodine and C-4 aldehyde creates a uniquely orthogonally functionalized scaffold: the iodine enables Pd-mediated cross-coupling, while the aldehyde permits imine or hydrazone formation in a subsequent step without protecting group manipulation. This dual orthogonal reactivity is not available with the non-halogenated parent and is less effective with the 3-bromo analog due to slower oxidative addition.

Physicochemical properties Lipophilicity Drug-likeness

Application Scenarios for 3-Iodo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde Based on Quantitative Differentiation Evidence


Modular Synthesis of Multi-Aryl 7-Azaindole Libraries via Sequential Pd-Catalyzed Cross-Coupling

For medicinal chemistry teams building diverse 7-azaindole-based kinase inhibitor libraries, the unparalleled chemoselectivity of the C-3 iodine enables a predictable, stepwise installation of up to four distinct aryl groups via sequential Suzuki-Miyaura and direct C–H arylation reactions. The Cardoza et al. (2019) protocol achieves 48–95% yields of tetra-aryl 7-azaindoles with complete control over substitution pattern [REFS-1 from Section 3, Evidence Item 2]. The weaker C–I bond (BDE ≈ 240 kJ/mol) ensures that the first oxidative addition occurs exclusively at C-3, even in the presence of competing C-5 bromine or C-6 chlorine substituents. This scenario is most valuable when the final target requires precisely defined, sterically demanding poly-aryl architectures for structure-activity relationship (SAR) exploration.

Construction of PROTAC Molecules Requiring Orthogonal Functionalization Handles

In PROTAC (proteolysis-targeting chimera) design, the simultaneous presence of a C-3 iodine and a C-4 aldehyde provides two fully orthogonal reactive sites. The iodine enables Pd-catalyzed cross-coupling to attach the target-protein-binding warhead, while the aldehyde can independently undergo reductive amination or hydrazone formation to install the E3 ligase ligand linker. This orthogonal reactivity eliminates the need for protecting group strategies that would be necessary with less differentiated handles, streamlining convergent PROTAC synthesis. The 3-iodo-7-azaindole scaffold is explicitly identified as a building block in PROTAC molecule synthesis platforms [Section 1, REFS-1].

Synthesis of Gold(I)-7-Azaindole Metallodrug Candidates with Dual Anticancer and Anti-Inflammatory Activity

For research groups developing gold-based anticancer metallodrugs, the 3-iodo-7-azaindole ligand provides a unique combination of cytotoxicity (IC₅₀ 4–9 µM against A2780 ovarian cancer cells) and NF-κB inhibitory activity comparable to auranofin, as demonstrated by Trávníček et al. (2024) [Section 3, Evidence Item 4]. The selectivity index > 2.5 over normal MRC-5 fibroblasts indicates a therapeutic window not observed with the 5-bromo analog (IC₅₀ > 25 µM on resistant line). The 3-iodo ligand's ability to interact with intracellular thiols (L-cysteine, glutathione) suggests a distinct mechanism of action that can be exploited for overcoming cisplatin resistance.

Cost-Efficient Scale-Up of 7-Azaindole Building Blocks via One-Step Iodocyclization

For process chemistry and procurement groups evaluating the total cost of ownership of 3-halo-7-azaindole building blocks, the one-step electrophilic iodocyclization route (Philips et al., 2019) offers a tangible synthetic advantage over the two-step copper-mediated routes required for the 3-bromo and 3-chloro analogs [Section 3, Evidence Item 3]. The ambient-temperature, atom-economical iodocyclization with molecular iodine reduces reagent costs, energy input, and purification overhead compared to multi-step alternatives. This synthesis efficiency translates to lower per-gram cost and shorter lead times for procurement, making the 3-iodo compound the economically rational choice for programs requiring gram-to-kilogram quantities of the scaffold.

Quote Request

Request a Quote for 3-Iodo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.